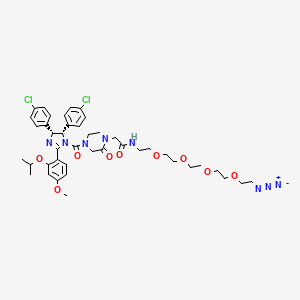

Nutlin-C1-amido-PEG4-C2-N3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C42H52Cl2N8O9 |

|---|---|

Molecular Weight |

883.8 g/mol |

IUPAC Name |

N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetamide |

InChI |

InChI=1S/C42H52Cl2N8O9/c1-29(2)61-36-26-34(56-3)12-13-35(36)41-48-39(30-4-8-32(43)9-5-30)40(31-6-10-33(44)11-7-31)52(41)42(55)51-17-16-50(38(54)28-51)27-37(53)46-14-18-57-20-22-59-24-25-60-23-21-58-19-15-47-49-45/h4-13,26,29,39-40H,14-25,27-28H2,1-3H3,(H,46,53)/t39-,40+/m1/s1 |

InChI Key |

YLHONJUOEKAZKP-PVXQIPPMSA-N |

Isomeric SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-])C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-])C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Nutlin-C1-amido-PEG4-C2-N3

Abstract

Nutlin-C1-amido-PEG4-C2-N3 is a synthetic, bifunctional molecule designed as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] It incorporates a Nutlin-3 derivative, a potent ligand for the E3 ubiquitin ligase Murine Double Minute 2 (MDM2), connected to a 4-unit polyethylene (B3416737) glycol (PEG) linker that terminates in an azide (B81097) (N3) functional group.[1][2] The azide group serves as a chemical handle for "click chemistry," enabling the efficient and specific conjugation of this MDM2-recruiting moiety to a second ligand designed to bind a specific protein of interest (POI). This guide provides a comprehensive overview of its chemical properties, mechanism of action, applications, and detailed experimental protocols relevant to its use in targeted protein degradation.

Chemical Properties and Structure

This compound is a complex organic molecule designed for bioconjugation. Its structure is characterized by the Nutlin core, which mimics key p53 residues to bind MDM2, a flexible PEG4 linker to provide spatial separation, and a terminal azide for covalent ligation.

| Property | Value | Reference |

| Molecular Formula | C42H52Cl2N8O9 | [2][4] |

| Molecular Weight | 883.83 g/mol | [2][3] |

| Appearance | White to light yellow solid | [3] |

| Purity | >99% (typical) | [3] |

| Solubility | Soluble in DMSO, DMF | N/A |

| Storage | Store at 4°C under nitrogen for short term; -20°C to -80°C in solvent for long term.[3] | [3] |

| CAS Number | 2369022-70-6 | [5] |

Mechanism of Action: The MDM2-p53 Signaling Axis

The Nutlin core of the molecule is a potent inhibitor of the interaction between the tumor suppressor protein p53 and its primary negative regulator, MDM2.[1][6]

In healthy, unstressed cells, MDM2, an E3 ubiquitin ligase, binds to the transactivation domain of p53.[7] This binding event has two main consequences: it inhibits p53's transcriptional activity and it tags p53 with ubiquitin, marking it for degradation by the 26S proteasome.[6][8] This keeps p53 levels low. The expression of the MDM2 gene is, in turn, activated by p53, creating a tightly controlled negative feedback loop.[9]

Upon cellular stress, such as DNA damage or oncogene activation, this interaction is disrupted, often by post-translational modifications of p53.[7][8] This stabilizes p53, allowing it to accumulate and function as a transcription factor. Activated p53 induces the expression of genes that lead to critical anti-cancer outcomes, including cell cycle arrest (e.g., via p21), apoptosis (e.g., via PUMA), and senescence.[6][7][10]

By occupying the p53-binding pocket on MDM2, the Nutlin moiety prevents the degradation of p53, thereby reactivating its tumor-suppressive functions in cells with wild-type p53.[6][11]

Application in Drug Discovery: PROTAC Development

The primary application of this compound is as a prefabricated ligand-linker conjugate for the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein rather than simply inhibiting it.[12] They consist of three parts: a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker connecting them.

In this context, this compound provides the E3 ligase ligand (Nutlin for MDM2) and the linker. The terminal azide group allows for its conjugation to a warhead molecule containing a compatible functional group, typically a terminal alkyne, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[1][13]

The resulting PROTAC, once introduced into a cell, forms a ternary complex between the target protein, the PROTAC, and the MDM2 E3 ligase. This induced proximity triggers the ubiquitination of the target protein by MDM2, marking it for degradation by the proteasome.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. alfa-labotrial.com [alfa-labotrial.com]

- 4. This compound|BLD Pharm [bldpharm.com]

- 5. This compound MedChemExpress (MCE) [chembk.com]

- 6. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthetic Design and Biological Evaluation of New p53-MDM2 Interaction Inhibitors Based on Imidazoline Core - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. interchim.fr [interchim.fr]

An In-depth Technical Guide to Nutlin-C1-amido-PEG4-C2-N3: A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nutlin-C1-amido-PEG4-C2-N3 is a crucial bifunctional molecule designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). As a synthetic E3 ligase ligand-linker conjugate, it incorporates a Nutlin-3 based ligand for the Murine Double Minute 2 (MDM2) E3 ubiquitin ligase, connected to a 4-unit polyethylene (B3416737) glycol (PEG) linker which is terminated with an azide (B81097) group. This azide functionality makes it a versatile reagent for "click chemistry," enabling the straightforward covalent attachment to a target protein ligand of interest. This document provides a comprehensive overview of its structure, properties, and its central role in the development of novel therapeutics based on targeted protein degradation.

Chemical Structure and Physicochemical Properties

This compound is a complex molecule with a defined chemical structure that is central to its function. The Nutlin-3 moiety provides high-affinity binding to the MDM2 E3 ligase, while the PEG4 linker offers desirable physicochemical properties such as increased solubility and optimized spatial orientation. The terminal azide group is a key reactive handle for the facile synthesis of PROTACs.

| Property | Value | Source |

| Molecular Formula | C42H52Cl2N8O9 | N/A |

| Molecular Weight | 883.83 g/mol | N/A |

| Appearance | White to light yellow solid | N/A |

| Purity | Typically >98% | N/A |

| Solubility | Soluble in DMSO, DMF | N/A |

Mechanism of Action in PROTACs

When incorporated into a PROTAC, the Nutlin-3 portion of this compound binds to the MDM2 E3 ligase. This event, in conjunction with the binding of the other end of the PROTAC to a target protein of interest, induces the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the proteasome.

A secondary and synergistic effect of utilizing a Nutlin-based PROTAC is the stabilization of the tumor suppressor protein p53. By occupying the p53-binding pocket of MDM2, the Nutlin moiety prevents the degradation of p53, leading to its accumulation and the activation of downstream pathways that can induce cell cycle arrest and apoptosis. This dual mechanism of action—degradation of an oncogenic target protein and stabilization of a tumor suppressor—makes Nutlin-based PROTACs particularly promising for cancer therapy.

Signaling Pathway

The following diagram illustrates the dual mechanism of action of a Nutlin-based PROTAC targeting an oncogenic protein (e.g., BRD4) for degradation while simultaneously stabilizing p53.

Experimental Protocols

General Synthesis of a Nutlin-based PROTAC via Click Chemistry

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an alkyne-functionalized target protein ligand to this compound.

Materials:

-

This compound

-

Alkyne-functionalized target protein ligand

-

Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)

-

Sodium ascorbate (B8700270)

-

Water

-

DMF (optional)

Procedure:

-

Dissolve this compound (1.0 eq) and the alkyne-functionalized target protein ligand (1.0-1.2 eq) in a mixture of tert-butanol and water (e.g., 1:1 v/v). If solubility is an issue, DMF can be used as a co-solvent.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 eq).

-

In another vial, prepare an aqueous solution of CuSO4·5H2O (0.1-0.2 eq).

-

To the solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO4·5H2O solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

An In-depth Technical Guide to the Mechanism of Action of Nutlin-Based PROTACs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action of Proteolysis Targeting Chimeras (PROTACs) constructed using Nutlin-based ligands. While specific data for a PROTAC synthesized from "Nutlin-C1-amido-PEG4-C2-N3" is not publicly available, this document will utilize data from closely related and well-characterized Nutlin-based PROTACs that target the Mouse Double Minute 2 homolog (MDM2) protein. These examples serve as a robust proxy for understanding the core mechanism, experimental validation, and therapeutic potential of this class of molecules.

Core Concept: Dual-Action Mechanism of Nutlin-Based PROTACs

This compound is a chemical building block designed for the synthesis of PROTACs. It comprises three key components:

-

A Nutlin-3 derivative , which serves as the "warhead" that binds to the MDM2 protein. Nutlin-3 is a well-established inhibitor of the MDM2-p53 interaction.[1][2]

-

A 4-unit polyethylene (B3416737) glycol (PEG4) linker , which connects the warhead to the E3 ligase recruiting element.

-

An azide (N3) functional group , which allows for facile "click chemistry" conjugation to an E3 ligase ligand (e.g., one that binds to Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[3]

A PROTAC synthesized from this building block will possess a dual mechanism of action. By binding to MDM2, it can act in two distinct ways depending on the overall PROTAC design:

-

MDM2 as the Target for Degradation: When the other end of the PROTAC recruits a different E3 ligase (e.g., CRBN or VHL), the primary mechanism is the ubiquitination and subsequent proteasomal degradation of MDM2 itself. The degradation of MDM2, a key negative regulator of the tumor suppressor protein p53, leads to the stabilization and activation of p53.[3][4][5] This, in turn, can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[3][4]

-

MDM2 as the Recruited E3 Ligase: Nutlin-based ligands can also be used to hijack MDM2's own E3 ligase activity to degrade a different protein of interest (POI). In this scenario, the other end of the PROTAC is linked to a ligand for a different target protein (e.g., BRD4).[5][6] This approach is particularly innovative as it not only degrades the target protein but also simultaneously inhibits the MDM2-p53 interaction, providing a synergistic anti-tumor effect.[5][6]

Signaling Pathways and Molecular Interactions

The primary signaling pathway influenced by MDM2-degrading PROTACs is the p53 tumor suppressor pathway. The logical flow of this mechanism is the formation of a ternary complex between the PROTAC, MDM2, and a recruited E3 ligase, leading to the degradation of MDM2 and subsequent activation of p53 signaling.

Quantitative Data Summary

The following tables summarize key quantitative metrics for representative Nutlin-based MDM2-targeting PROTACs found in the literature. These values illustrate the high potency achievable with this class of molecules.

Table 1: Degradation Potency of a Representative Nutlin-Based MDM2 PROTAC

| Compound/PROTAC Name | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| Representative MDM2 Degrader | RS4;11 (Leukemia) | 23 | >90 | [3] |

-

DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein.

-

Dmax: The maximum percentage of target protein degradation achieved.

Table 2: Anti-proliferative Activity of a Representative Nutlin-Based MDM2 PROTAC

| Compound/PROTAC Name | Cell Line | IC50 (nM) | Reference |

| Representative MDM2 Degrader | RS4;11 (Leukemia) | 3.2 | [4] |

-

IC50: The concentration of the PROTAC required to inhibit 50% of cell proliferation.

Table 3: Degradation Potency of a Representative Nutlin-Based PROTAC Recruiting MDM2 to Degrade BRD4

| Compound/PROTAC Name | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| A1874 | BRD4 | HCT116 | 32 | ~98 | [6] |

Experimental Protocols

The characterization of a Nutlin-based PROTAC involves a series of in vitro experiments to confirm its mechanism of action and quantify its efficacy.

Western Blotting for MDM2 Degradation

This is the most direct method to assess the degradation of the target protein.

Detailed Steps:

-

Cell Culture and Treatment: Plate cells (e.g., RS4;11 leukemia cells) and allow them to adhere overnight. Treat with a dose range of the Nutlin-based PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 2, 6, 12, or 24 hours). Include a vehicle control (e.g., 0.1% DMSO).[7]

-

Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.[7]

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and then transfer to a PVDF membrane.[7]

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with primary antibodies against MDM2, p53, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Wash and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using software like ImageJ. Normalize the MDM2 and p53 protein levels to the loading control to determine the extent of degradation and p53 stabilization.[7]

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell proliferation and viability to determine the cytotoxic effects of the PROTAC.

Detailed Steps:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium and incubate overnight.[8]

-

Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium. Add the diluted compounds to the wells, including a vehicle control.[8]

-

Incubation: Incubate the plate for a desired period, typically 48 to 72 hours, at 37°C and 5% CO2.[8]

-

Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[9][10]

-

Signal Stabilization and Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9] Measure the luminescence using a plate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot the results to determine the IC50 value.[9]

Logical Relationship of PROTAC Components

The efficacy of a Nutlin-based PROTAC is dependent on the successful formation of a ternary complex, which is governed by the interplay between its constituent parts.

References

- 1. MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Development of selective small molecule MDM2 degraders based on nutlin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Pivotal Role of the PEG4 Linker in PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. The linker is not a passive spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.[1] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers, particularly the tetra-ethylene glycol (PEG4) linker, have garnered significant attention for their ability to impart favorable properties to PROTAC molecules.[1][2]

This in-depth technical guide explores the multifaceted functions of the PEG4 linker in PROTAC design. We will delve into its impact on PROTAC properties, provide detailed experimental protocols for the synthesis and evaluation of PEG4-containing PROTACs, and present quantitative data to inform rational drug design.

The Function of the PEG4 Linker in PROTACs

The incorporation of a PEG4 linker into a PROTAC molecule confers several advantageous properties that can significantly enhance its performance. These benefits primarily stem from the inherent characteristics of the polyethylene glycol chain: hydrophilicity and flexibility.

1. Enhanced Solubility and Permeability:

A major challenge in PROTAC development is their often-high molecular weight and lipophilicity, which can lead to poor aqueous solubility and limited cell permeability. The hydrophilic nature of the PEG4 linker, with its repeating ethylene (B1197577) glycol units, increases the overall water solubility of the PROTAC molecule.[1][2] This improved solubility is crucial for formulation and bioavailability. Furthermore, the flexibility of the PEG linker can allow the PROTAC to adopt conformations that shield its polar surface area in the hydrophobic environment of the cell membrane, a phenomenon sometimes referred to as the "chameleon effect," which can aid in passive cell permeability.[3]

2. Optimal Ternary Complex Formation:

The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex between the target protein and an E3 ligase. The length and flexibility of the linker are critical for achieving the correct orientation and proximity of these two proteins to facilitate the transfer of ubiquitin. The PEG4 linker provides a balance of length and conformational flexibility, allowing the PROTAC to span the distance between the POI and the E3 ligase and adopt a conformation that promotes favorable protein-protein interactions within the ternary complex.

3. Reduced Non-specific Binding:

The hydrophilic nature of PEG linkers can help to reduce non-specific binding of the PROTAC to other proteins and cellular components, which can improve its selectivity and reduce off-target effects.

4. Synthetic Tractability:

PEG linkers are synthetically accessible and can be readily incorporated into PROTACs using standard chemical transformations.[4] Bifunctional PEG4 linkers with various reactive groups are commercially available, facilitating the modular assembly of PROTAC libraries for optimization studies.[2]

Quantitative Data on PROTACs with PEG Linkers

The following tables summarize key quantitative data for PROTACs that utilize PEG linkers, illustrating the impact of the linker on their physicochemical properties and degradation efficacy.

Table 1: Physicochemical Properties of Representative PROTACs with PEG Linkers

| PROTAC ID | Target Protein | E3 Ligase | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Reference |

| PROTAC 19 | Androgen Receptor | Adamantyl Degron | PEG linker | - | High | - | [5] |

| NC-1 | BTK | - | Non-covalent | - | - | - | [6] |

| RC-3 | BTK | - | Cyanoacrylamide | - | - | - | [6] |

Note: Specific values for Molecular Weight, cLogP, and TPSA were not always available in the searched literature for these specific examples.

Table 2: Degradation Efficacy of PROTACs with PEG Linkers

| PROTAC ID | Target Protein | Cell Line | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| TBK1-targeting PROTAC | TBK1 | - | 21 | 3 | 96 | [7] |

| TBK1-targeting PROTAC | TBK1 | - | 29 | 292 | 76 | [7] |

| TBK1-targeting PROTAC | TBK1 | - | < 12 | No degradation | - | [7] |

| NC-1 | BTK | Mino | - | 2.2 | 97 | [6] |

| RC-3 | BTK | Mino | - | < 10 | ~90 | [6] |

| KRAS G12D Degrader 1 | KRAS G12D | - | - | Varies by cell line | - | [8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of PROTACs containing a PEG4 linker.

Protocol 1: Synthesis of a PROTAC with a PEG4 Linker via Amide Coupling

This protocol describes a general two-step synthesis of a PROTAC using a commercially available amine-PEG4-acid linker.

Step 1: Coupling of the E3 Ligase Ligand to the PEG4 Linker

-

Dissolution: Dissolve the amine-functionalized E3 ligase ligand (e.g., pomalidomide) (1.0 eq) and HOOC-PEG4-NH-Boc (1.1 eq) in anhydrous dimethylformamide (DMF).

-

Activation: Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

-

Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 4-6 hours. Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).[9]

-

Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to obtain the E3 ligase-PEG4-Boc conjugate.

Step 2: Deprotection and Coupling of the Target Protein Ligand

-

Deprotection: Dissolve the E3 ligase-PEG4-Boc conjugate in dichloromethane (B109758) (DCM) and add trifluoroacetic acid (TFA) (20-50% v/v) at 0°C. Allow the reaction to warm to room temperature and stir for 1-3 hours until the Boc protecting group is removed.[4] Monitor by LC-MS.

-

Coupling: In a separate flask, dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). To this activated mixture, add the deprotected E3 ligase-PEG4-amine intermediate.

-

Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by LC-MS.

-

Purification: Upon completion, purify the final PROTAC product by preparative reverse-phase high-performance liquid chromatography (HPLC).[9]

-

Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Quantification of Protein Degradation by Western Blot

This protocol outlines the steps to measure the degradation of a target protein in cells treated with a PROTAC.[10]

-

Cell Culture and Treatment:

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[11]

-

Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

-

Scrape the cells and collect the lysate. Incubate on ice for 30 minutes with occasional vortexing.[11]

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble proteins.[11]

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[11]

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[10]

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[11]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[11]

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.[11]

-

Wash the membrane three times with TBST.[11]

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Wash the membrane three times with TBST.[11]

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]

-

Quantify the band intensities using densitometry software.[11]

-

Normalize the target protein band intensity to a loading control protein (e.g., GAPDH or β-actin).[12]

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.[11]

-

Generate a dose-response curve to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values.[12]

-

Protocol 3: Ternary Complex Formation Assay using Fluorescence Polarization

This assay can be used to assess the formation and stability of the POI-PROTAC-E3 ligase ternary complex.[13][14]

-

Reagents and Materials:

-

Purified target protein (POI).

-

Purified E3 ligase complex (e.g., VHL-ElonginC-ElonginB).

-

Fluorescently labeled ligand for either the POI or the E3 ligase.

-

PROTAC of interest.

-

Assay buffer (e.g., PBS with 0.01% Tween-20).

-

384-well black plates.

-

Plate reader capable of measuring fluorescence polarization.

-

-

Assay Procedure:

-

To determine the binary binding affinity of the PROTAC for the E3 ligase, prepare a series of dilutions of the PROTAC in the assay buffer.

-

Add a constant concentration of the purified E3 ligase complex and the fluorescently labeled E3 ligase ligand to each well.

-

Add the PROTAC dilutions to the wells.

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

-

Measure the fluorescence polarization.

-

To assess ternary complex formation, saturate the PROTAC with one of the binding partners (e.g., the POI) and then titrate in the second binding partner (the E3 ligase).[14] The change in fluorescence polarization upon addition of the second protein indicates the formation of the ternary complex.

-

-

Data Analysis:

-

Plot the change in millipolarization (mP) units against the concentration of the titrated component.

-

Fit the data to a suitable binding isotherm to determine the dissociation constant (Kd) for binary interactions and to assess the cooperativity of ternary complex formation.[14]

-

Visualizing PROTAC Mechanisms and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway of PROTAC action and a typical experimental workflow for PROTAC development.

Caption: PROTAC-mediated protein degradation pathway.

Caption: A typical experimental workflow for PROTAC development.

Conclusion

The PEG4 linker is a powerful tool in the design of effective PROTACs, offering a means to enhance solubility, improve cell permeability, and facilitate the formation of a productive ternary complex. The data and protocols presented in this guide underscore the importance of rational linker design in the development of novel protein degraders. By carefully considering the role of the linker and systematically evaluating its impact on PROTAC performance, researchers can accelerate the discovery and optimization of this promising new class of therapeutics.

References

- 1. precisepeg.com [precisepeg.com]

- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Ternary complex formation - Profacgen [profacgen.com]

- 14. tandfonline.com [tandfonline.com]

Introduction: The Azide as a Bioorthogonal Reporter

An In-depth Technical Guide to Azide (B81097) Group Reactivity in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

The azide functional group (-N₃) has become an indispensable tool in the field of bioconjugation, enabling the precise and stable labeling of biomolecules in complex biological systems.[1][2][3] Its small size, metabolic stability, and lack of endogenous counterparts in most living organisms make it an ideal bioorthogonal chemical reporter.[1][3][4] This means it can be introduced into biomolecules like proteins, glycans, lipids, and nucleic acids without significantly perturbing their natural structure and function, and it will not react with other functional groups present in the cellular environment.[1][4] The azide's reactivity can be selectively unleashed through specific chemical reactions, allowing for the attachment of probes, drugs, or other molecular entities.[1] This guide provides a comprehensive overview of the core azide-based bioconjugation reactions, their mechanisms, quantitative data, and detailed experimental protocols.

Core Bioconjugation Reactions Involving Azides

Three primary classes of reactions have been developed to selectively target the azide group for bioconjugation: the Staudinger Ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] A fourth emerging category involves photo-induced reactions that offer spatiotemporal control.

Staudinger Ligation

The Staudinger ligation is a classic bioorthogonal reaction that forms a stable amide bond between an azide and a triarylphosphine.[5][] Originally described by Staudinger and Meyer in 1919, it was later adapted by Bertozzi and coworkers for biological applications.[5][7] The reaction proceeds under mild, physiological conditions without the need for a metal catalyst.[]

Mechanism: The reaction is initiated by the nucleophilic attack of the phosphine (B1218219) on the terminal nitrogen of the azide, forming an aza-ylide intermediate with the release of dinitrogen gas.[5][] In the modified "traceless" Staudinger ligation, an electrophilic trap (e.g., an ester group) positioned on one of the phosphine's aryl rings intercepts the aza-ylide, leading to an intramolecular cyclization and subsequent hydrolysis to form the final amide product and phosphine oxide.[5][][8]

Advantages:

-

Metal-free, making it suitable for live-cell applications.[]

-

Highly selective with minimal side reactions.

-

Forms a native-like amide bond in the "traceless" version.[5]

Disadvantages:

-

Slower reaction kinetics compared to click chemistry reactions.[1]

-

The phosphine reagents can be susceptible to air oxidation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, often referred to as "click chemistry," is a highly efficient and widely used method for bioconjugation.[9][][11] It involves the [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted triazole linkage.[9][]

Mechanism: The Cu(I) catalyst coordinates with the terminal alkyne, increasing its acidity and facilitating the formation of a copper acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner to form the triazole ring, regenerating the Cu(I) catalyst.

Advantages:

-

High specificity of the azide and alkyne functional groups.[9]

-

The reaction can be performed in aqueous buffers over a wide pH range.[9]

Disadvantages:

-

The cytotoxicity of the copper(I) catalyst can limit its use in living cells.[1][3][12] However, the use of copper-chelating ligands can help mitigate this toxicity.[4][12][13]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity concerns associated with CuAAC in live-cell imaging, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[3][4][] This reaction is also a [3+2] cycloaddition between an azide and an alkyne, but it utilizes a strained cyclooctyne (B158145), which releases ring strain as the driving force for the reaction, thus eliminating the need for a metal catalyst.[][15]

Mechanism: The high ring strain of the cyclooctyne lowers the activation energy of the cycloaddition reaction with the azide, allowing it to proceed readily at physiological temperatures. The reaction forms a stable triazole product.

Advantages:

-

Metal-free, making it highly biocompatible and suitable for in vivo studies.[3][]

-

Excellent selectivity and bioorthogonality.[]

-

Fast reaction kinetics, although generally slower than CuAAC.[16]

Disadvantages:

-

Cyclooctyne reagents can be synthetically complex and may exhibit some cross-reactivity.[17]

-

The reaction rates can be influenced by the specific structure of the cyclooctyne and the azide.[1]

Photo-Induced Azide-Alkyne Cycloaddition

Photo-induced or light-triggered click chemistry offers spatiotemporal control over the bioconjugation reaction.[18][19][20] These reactions can be initiated by light, allowing for precise control over where and when the conjugation occurs.

Mechanism: One common approach involves the photochemical reduction of a Cu(II) precursor to the active Cu(I) catalyst using a photosensitizer and a light source.[19][21] This in situ generation of the catalyst triggers the CuAAC reaction at the desired location and time. Another strategy involves the photoisomerization of a stable precursor to a reactive species that can then undergo a strain-promoted cycloaddition with an azide.[22]

Advantages:

-

Provides spatiotemporal control over the conjugation process.[18][19]

-

Can be used to create patterned hydrogels and other materials.[21]

Disadvantages:

-

May require specific light sources and photosensitizers.

-

Potential for photodamage to biological samples.

Quantitative Data Presentation

The following tables summarize key quantitative data for the different azide-based bioconjugation reactions, providing a basis for comparison and selection of the appropriate method for a given application.

Table 1: Comparison of Second-Order Rate Constants for Azide Bioconjugation Reactions

| Reaction Type | Reactants | Rate Constant (M⁻¹s⁻¹) | Reference |

| Staudinger Ligation | Azide + Phosphine | 0.002 - 0.2 | [1][16] |

| CuAAC | Azide + Terminal Alkyne | 10 - 1000 | [16][23] |

| SPAAC | Azide + Cyclooctyne (e.g., DIBAC) | 0.1 - 1.0 | [4][24] |

Note: Rate constants can vary significantly depending on the specific reactants, solvent, temperature, and catalyst/ligand used.

Table 2: Typical Reaction Conditions and Yields

| Reaction Type | Typical Reactant Conc. | Temperature (°C) | pH | Typical Yield (%) |

| Staudinger Ligation | 1-10 mM | 25-37 | 7.0-8.0 | 70-95 |

| CuAAC | 10 µM - 1 mM | 25-37 | 4.0-11.0 | >95 |

| SPAAC | 10 µM - 1 mM | 25-37 | 7.0-8.0 | >90 |

| Photo-induced CuAAC | 10 µM - 1 mM | 25 | Neutral | High |

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein

This protocol provides a general method for labeling an alkyne-modified protein with an azide-containing fluorescent dye.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Azide-functionalized fluorescent dye (10 mM stock in DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄) (20 mM stock in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (50 mM stock in water)[25]

-

Sodium ascorbate (B8700270) (100 mM stock in water, freshly prepared)[13][25]

-

Aminoguanidine (B1677879) (100 mM stock in water)[11][13]

-

Degassing equipment (e.g., vacuum line with inert gas)

-

Purification column (e.g., size-exclusion chromatography)

Methodology:

-

Preparation of Reactants: In a microcentrifuge tube, combine the alkyne-modified protein solution with the protein labeling buffer. The final protein concentration should typically be in the range of 1-10 mg/mL.

-

Catalyst Premix: In a separate tube, prepare the catalyst premix by adding the CuSO₄ stock solution to the THPTA ligand stock solution in a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA).[13][26] Allow the mixture to stand for a few minutes to form the Cu(I)-THPTA complex.

-

Reaction Setup: To the protein solution, add the azide-functionalized dye to the desired final concentration (typically a 2 to 10-fold molar excess over the protein).[26]

-

Addition of Protective Agent: Add the aminoguanidine stock solution to a final concentration of 5 mM.[13][26] Aminoguanidine helps to intercept deleterious byproducts.[11]

-

(Optional but Recommended) Degassing: Degas the reaction mixture to remove oxygen, which can oxidize the Cu(I) catalyst. This can be done by gently bubbling an inert gas (e.g., argon or nitrogen) through the solution for 5-10 minutes or by using a vacuum/inert gas cycle.[27]

-

Initiation of Reaction: Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[13][26] Then, add the catalyst premix to a final copper concentration of 50-250 µM.[26]

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, or overnight at 4°C.[13][27]

-

Purification: Purify the labeled protein from excess reagents using an appropriate method, such as size-exclusion chromatography or dialysis.[27]

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Live Cells

This protocol outlines a general method for labeling azide-modified cell surface glycans with a cyclooctyne-functionalized fluorescent dye.

Materials:

-

Cells with azide-modified surface glycans (e.g., cultured cells treated with an azide-functionalized sugar)

-

Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-dye, 1 mM stock in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Methodology:

-

Cell Preparation: Culture cells to the desired confluency. If introducing azides metabolically, incubate the cells with the azide-functionalized precursor (e.g., Ac₄ManNAz) for 2-3 days.

-

Washing: Gently wash the cells two to three times with warm PBS or serum-free medium to remove any unreacted azide precursor.

-

Labeling Reaction: Dilute the cyclooctyne-dye stock solution in pre-warmed cell culture medium to the desired final concentration (typically 10-100 µM).

-

Incubation: Add the labeling medium to the cells and incubate at 37°C in a CO₂ incubator for 30-60 minutes. The optimal incubation time may need to be determined empirically.

-

Washing: After incubation, remove the labeling medium and wash the cells three times with warm PBS to remove any unreacted dye.

-

Analysis: The labeled cells can now be visualized by fluorescence microscopy or quantified by flow cytometry.

Visualization of Pathways and Workflows

Reaction Mechanisms

Caption: Mechanism of the Traceless Staudinger Ligation.

Caption: Catalytic cycle of the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Workflow

Caption: General experimental workflow for azide-based bioconjugation.

Conclusion

The azide group's unique combination of stability, small size, and selective reactivity has established it as a cornerstone of modern bioconjugation. The development of a diverse toolkit of azide-specific reactions, including the Staudinger ligation, CuAAC, and SPAAC, provides researchers with a range of options to suit various applications, from in vitro protein modification to in vivo cell labeling. The choice of reaction depends on factors such as the desired reaction speed, the sensitivity of the biological system to metal catalysts, and the specific molecular context. As research in this area continues, the development of new and improved azide-based ligation chemistries will undoubtedly further expand the capabilities of scientists in basic research and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03359K [pubs.rsc.org]

- 3. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 4. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]

- 7. youtube.com [youtube.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. bioclone.net [bioclone.net]

- 11. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Photoinitiated Copper(I) Catalyzed Azide-Alkyne Cycloaddition Reaction for Ion Conductive Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Light-Triggered Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Photoinduced, strain-promoted cycloadditions of trans-cycloheptenones and azides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 24. profiles.wustl.edu [profiles.wustl.edu]

- 25. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 26. jenabioscience.com [jenabioscience.com]

- 27. lumiprobe.com [lumiprobe.com]

An In-Depth Technical Guide to Nutlin-C1-amido-PEG4-C2-N3 for MDM2 E3 Ligase Recruitment in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nutlin-C1-amido-PEG4-C2-N3, a key chemical tool for the recruitment of the MDM2 E3 ligase in the field of targeted protein degradation (TPD). This document details its mechanism of action, presents quantitative data for representative molecules, outlines key experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.

Introduction to this compound

This compound is a synthetic E3 ligase ligand-linker conjugate designed for the construction of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] It incorporates a derivative of Nutlin-3, a potent inhibitor of the p53-MDM2 interaction, which serves as the ligand for the E3 ubiquitin ligase MDM2.[5][6] This MDM2-binding moiety is connected to a 4-unit polyethylene (B3416737) glycol (PEG) linker, which terminates in an azide (B81097) (N3) group.[7][8] The azide group facilitates the covalent attachment of this ligand-linker construct to a warhead that binds a protein of interest (POI) via "click chemistry," a highly efficient and specific chemical reaction.[1][2][3]

The resulting PROTAC is a heterobifunctional molecule that can simultaneously bind to both the POI and MDM2. This induced proximity hijacks the cell's natural protein disposal machinery, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[6][9]

The p53-MDM2 Signaling Pathway and PROTAC Intervention

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by initiating cell cycle arrest, DNA repair, or apoptosis in response to cellular stress.[10][11] The activity of p53 is tightly regulated by the E3 ubiquitin ligase MDM2, which binds to p53 and promotes its degradation through the ubiquitin-proteasome system.[10][12][13] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions.[10]

Nutlin-based inhibitors function by blocking the p53-binding pocket of MDM2, thereby preventing the degradation of p53 and restoring its activity.[6][14] In the context of a PROTAC, the Nutlin moiety serves to recruit MDM2's E3 ligase functionality to a new target protein.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. alfa-labotrial.com [alfa-labotrial.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scienceopen.com [scienceopen.com]

- 7. This compound - Immunomart [immunomart.com]

- 8. medchemexpress.cn [medchemexpress.cn]

- 9. MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment [mdpi.com]

- 10. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 11. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The RP-Mdm2-p53 pathway and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. excli.de [excli.de]

- 14. Leveraging the multivalent p53 peptide-MdmX interaction to guide the improvement of small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Nexus of Proximity: A Technical Guide to Click Chemistry in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of target proteins. This innovative modality relies on heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery.[1][] The synthesis of these intricate molecules presents a significant challenge, one that has been elegantly addressed by the principles of click chemistry. This technical guide provides an in-depth exploration of the application of click chemistry in PROTAC synthesis, offering a comprehensive resource for researchers in the field.

Core Principles of Click Chemistry in PROTAC Assembly

Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[] These characteristics make it an ideal strategy for the modular assembly of PROTACs, which are typically composed of a target protein ligand, an E3 ligase ligand, and a connecting linker.[4] The most prominently used click reactions in PROTAC synthesis are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[][5]

-

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species. It is known for its high efficiency and yields, often ranging from 55-90% in PROTAC synthesis.[6]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) which reacts spontaneously with an azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for biological applications and in-cell synthesis of PROTACs, a strategy known as CLIPTAC (in-cell click-formed proteolysis-targeting chimeras).[][6] While generally slower than CuAAC, SPAAC offers excellent biocompatibility.[][7]

Quantitative Data on Click Chemistry in PROTAC Synthesis

The choice of click reaction and linker composition significantly impacts the synthetic efficiency and biological activity of a PROTAC. The following tables summarize quantitative data from various studies.

Table 1: Comparison of Click Reaction Yields in PROTAC Synthesis

| PROTAC Target | Click Reaction | Linker Type | E3 Ligase Ligand | Warhead | Reported Yield (%) | Reference |

| BRD4 | CuAAC | PEG | Cereblon | JQ1 | 55-90 | [6] |

| BRD4 | CuAAC | Folate-PEG | VHL | ARV-771 | Not explicitly stated | [6] |

| HER2-targeted BRD4 | SPAAC | BCN | JQ1-azide | Trastuzumab | Not explicitly stated | [6] |

| Generic | CuAAC | Triazole | Pomalidomide (B1683931) | JQ1-azide | - | [8] |

Table 2: Impact of Linker Type and Length on PROTAC Degradation Efficiency

| PROTAC Target | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| TBK1 | Alkyl/Ether | 7-29 | 3 - 292 | 76 - 96 | |

| BTK | PEG | ≥ 4 units | 1 - 40 | Not specified | |

| MDM2 | Direct connection | 0 | Potent | Not specified | |

| CRBN | Alkyl | Not specified | Concentration-dependent | Not specified |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of PROTACs. The following sections provide step-by-step protocols for key experiments.

Synthesis of a BRD4-Targeting PROTAC via CuAAC

This protocol describes the synthesis of a BRD4-targeting PROTAC using the JQ1 ligand and a pomalidomide-based Cereblon (CRBN) E3 ligase ligand, joined by a triazole linker formed via CuAAC.[8]

Step 1: Preparation of JQ1-Azide Warhead Intermediate

-

Activate the carboxylic acid of the JQ1 inhibitor using a standard coupling reagent (e.g., HATU, HOBt).

-

React the activated JQ1 with 2-azidoethan-1-amine to introduce the azide functionality.

-

Purify the JQ1-azide intermediate by flash column chromatography.

Step 2: Preparation of Pomalidomide-Alkyne E3 Ligase Ligand Conjugate

-

Functionalize pomalidomide with a terminal alkyne linker. This can be achieved through various synthetic routes depending on the desired linker structure.

Step 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Dissolve the JQ1-azide intermediate (1.0 eq) and the pomalidomide-alkyne conjugate (1.0 eq) in a suitable solvent system (e.g., THF/H₂O).

-

Add a copper(I) source, typically generated in situ from copper(II) sulfate (B86663) (e.g., 0.1 eq) and a reducing agent like sodium ascorbate (B8700270) (e.g., 0.2 eq).

-

Stir the reaction at room temperature until completion, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

-

Upon completion, purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC).

-

Characterize the purified PROTAC using Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.[10][]

Synthesis of a BRD4-Targeting PROTAC via SPAAC

This protocol outlines the synthesis of a BRD4-targeting PROTAC using a DBCO-containing linker.[12]

Step 1: Synthesis of an Azide-Functionalized Warhead

-

Synthesize or procure an azide-functionalized version of the target protein ligand (e.g., (+)-JQ1-PEG4-Azide).

Step 2: Amide Coupling of DBCO-Linker to E3 Ligase Ligand

-

Dissolve the DBCO-linker-acid (e.g., DBCO-NHCO-PEG4-acid) (1.0 eq) and an amine-containing E3 ligase ligand (e.g., pomalidomide) (1.0 eq) in anhydrous DMF.

-

Add a coupling reagent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).

-

Stir the reaction at room temperature under an inert atmosphere for 4-6 hours.

-

Purify the DBCO-linker-E3 ligase conjugate by flash column chromatography.

Step 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

-

Dissolve the DBCO-linker-E3 ligase conjugate (1.0 eq) and the azide-functionalized warhead (1.1 eq) in anhydrous DMSO.

-

Stir the reaction mixture at room temperature for 12-24 hours, typically in the dark to prevent degradation of the DBCO group.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.

-

Characterize the final product by LC-MS and NMR spectroscopy.[10][]

Evaluation of PROTAC-Mediated Protein Degradation by Western Blot

This protocol details the assessment of target protein degradation in cells treated with a synthesized PROTAC.

-

Cell Culture and Treatment: Plate a relevant cell line (e.g., a cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using a chemiluminescence substrate.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control.

-

Quantitative Analysis of PROTACs by LC-MS

LC-MS is a powerful tool for the quantitative analysis of PROTACs in biological matrices to support pharmacokinetic and pharmacodynamic studies.[13]

-

Sample Preparation: Prepare calibration standards and quality control samples by spiking the PROTAC into the relevant biological matrix (e.g., plasma, cell lysate). Perform protein precipitation with a suitable organic solvent (e.g., acetonitrile/methanol).

-

Chromatographic Separation: Use a reverse-phase HPLC column (e.g., C18) with a gradient elution of water and an organic solvent (e.g., acetonitrile), both containing a modifier like formic acid.

-

Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and selective quantification of the PROTAC. Optimize the ion source parameters and fragmentation transitions for the specific PROTAC molecule.

-

Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to an internal standard against the concentration. Use this curve to determine the concentration of the PROTAC in the unknown samples.

Visualizing the Core Concepts

Diagrams are essential for understanding the complex biological pathways and experimental workflows involved in PROTAC research.

Caption: PROTAC Mechanism of Action.

Caption: PROTAC Synthesis and Evaluation Workflow.

References

- 1. portlandpress.com [portlandpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. How To [chem.rochester.edu]

- 10. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Nutlin-C1-amido-PEG4-C2-N3: A Technical Guide for Chemical Biology and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nutlin-C1-amido-PEG4-C2-N3 is a synthetic bifunctional molecule designed as a versatile chemical biology tool, primarily for the construction of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are an emerging therapeutic modality that co-opt the cell's natural protein degradation machinery to selectively eliminate target proteins implicated in disease.[2][3] This molecule incorporates a potent MDM2 ligand based on the Nutlin-3 scaffold, a flexible four-unit polyethylene (B3416737) glycol (PEG4) linker, and a terminal azide (B81097) (N3) group, enabling its facile conjugation to other molecules of interest via "click chemistry".[1]

This technical guide provides an in-depth overview of this compound, including its mechanism of action, physicochemical properties, and detailed protocols for its application in the synthesis and evaluation of PROTACs.

Mechanism of Action: Targeting the MDM2-p53 Axis for Protein Degradation

The utility of this compound is rooted in its ability to engage the E3 ubiquitin ligase MDM2.[2] MDM2 is a critical negative regulator of the p53 tumor suppressor protein.[2] In many cancers, MDM2 is overexpressed, leading to the ubiquitination and subsequent proteasomal degradation of p53, thereby abrogating its tumor-suppressive functions.[2] The Nutlin-3 core of this chemical tool mimics the interaction of p53 with MDM2, competitively binding to the p53-binding pocket on MDM2.[2]

When incorporated into a PROTAC, the this compound moiety serves to recruit MDM2 to a target protein of interest (POI), which is bound by a separate ligand at the other end of the PROTAC molecule. This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-MDM2), leading to the polyubiquitination of the POI by the E3 ligase machinery and its subsequent degradation by the proteasome.[2][3]

Quantitative Data

Table 1: Physicochemical and Biological Properties

| Property | Value | Reference |

| Molecular Formula | C42H52Cl2N8O9 | [4] |

| Molecular Weight | 883.83 g/mol | [4] |

| Purity | >99% (typical) | [4] |

| Appearance | White to light yellow solid | [4] |

| Solubility | Soluble in DMSO | [5] |

| Storage | Powder: 4°C, under nitrogen, away from moisture. In solvent: -80°C (6 months), -20°C (1 month) | [5][4] |

| Parent Compound (Nutlin-3) IC50 for MDM2-p53 Interaction | 90 nM | [2] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a PROTAC using this compound and subsequent cellular assays to evaluate its efficacy.

PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction to conjugate this compound to a target protein ligand containing a terminal alkyne.

References

- 1. medchemexpress.cn [medchemexpress.cn]

- 2. mdpi.com [mdpi.com]

- 3. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-labotrial.com [alfa-labotrial.com]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis Using Nutlin-C1-amido-PEG4-C2-N3

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Nutlin-C1-amido-PEG4-C2-N3 in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines detailed protocols for the synthesis, purification, characterization, and biological evaluation of Nutlin-based PROTACs that recruit the E3 ubiquitin ligase MDM2 to a protein of interest (POI) for targeted degradation.

Introduction to this compound

This compound is a pre-functionalized chemical tool designed for the efficient synthesis of PROTACs. It comprises three key components:

-

Nutlin-3a derivative: A potent and selective ligand for the E3 ubiquitin ligase MDM2.

-

PEG4 Linker: A hydrophilic 4-unit polyethylene (B3416737) glycol linker that enhances solubility and provides spatial separation between the two ends of the PROTAC.

-

Terminal Azide (B81097) (N3): A functional group that enables covalent conjugation to a "warhead" ligand (a ligand for the protein of interest) via "click chemistry".

The azide group allows for highly efficient and specific ligation with an alkyne-functionalized warhead through either a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This modular approach simplifies the synthesis of PROTAC libraries for structure-activity relationship (SAR) studies.

PROTAC Mechanism of Action: The MDM2-p53 Axis

Nutlin-based PROTACs function by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS). The Nutlin-3a moiety binds to MDM2, while the warhead binds to the target protein. This induces the formation of a ternary complex (POI-PROTAC-MDM2), bringing the target protein into close proximity with the E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

A unique feature of Nutlin-based PROTACs is their dual mechanism of action. Besides inducing the degradation of the target protein, the Nutlin-3a component also inhibits the interaction between MDM2 and the tumor suppressor protein p53.[1] This leads to the stabilization and activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][2]

Figure 1. Mechanism of action of a Nutlin-based PROTAC.

Experimental Protocols

Section 1: PROTAC Synthesis

The synthesis of a PROTAC using this compound requires an alkyne-functionalized warhead specific to the protein of interest.

1.1 General Protocol for Synthesis of an Alkyne-Modified Warhead

This protocol provides a general method for introducing a terminal alkyne to a small molecule inhibitor containing a suitable functional group (e.g., amine, hydroxyl, or carboxylic acid) for derivatization.

Materials:

-

Small molecule inhibitor (warhead) with a reactive handle

-

Propargyl bromide or 4-pentynoic acid

-

Coupling agents (e.g., HATU, HOBt) for amide bond formation

-

Base (e.g., DIPEA, triethylamine)

-

Anhydrous solvent (e.g., DMF, DCM)

-

Inert atmosphere (Nitrogen or Argon)

Procedure (Example for amide coupling):

-

Dissolve the warhead (1.0 eq) and 4-pentynoic acid (1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the alkyne-functionalized warhead.

1.2 Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a robust and high-yielding click chemistry reaction for conjugating the azide-linker with the alkyne-warhead.

Materials:

-

This compound

-

Alkyne-functionalized warhead

-

Copper(II) sulfate pentahydrate (CuSO4·5H2O)

-

Sodium ascorbate (B8700270)

-

Solvent system (e.g., t-BuOH/H2O, DMF, or DMSO)

Procedure:

-

Dissolve this compound (1.0 eq) and the alkyne-functionalized warhead (1.0-1.2 eq) in the chosen solvent system.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 eq).

-

In another vial, prepare an aqueous solution of CuSO4·5H2O (0.1-0.2 eq).

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the crude product can be purified by preparative reverse-phase HPLC.

1.3 Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry method, ideal for reactions where copper catalysis might be detrimental to the starting materials or for in-cell applications. This requires a warhead functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).

Materials:

-

This compound

-

DBCO-functionalized warhead

-

Anhydrous DMSO or other suitable solvent

Procedure:

-

Dissolve this compound (1.0 eq) and the DBCO-functionalized warhead (1.1 eq) in anhydrous DMSO.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction is often performed in the dark to prevent light-induced degradation of the DBCO group.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.

Figure 2. General workflow for the synthesis of a Nutlin-based PROTAC.

Section 2: Purification and Characterization

2.1 HPLC Purification

Protocol:

-

Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMSO or DMF).

-

Purify the sample using a preparative reverse-phase HPLC system with a C18 column.

-

Use a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, as the mobile phase.

-

Collect fractions corresponding to the desired product peak.

-

Combine the pure fractions and lyophilize to obtain the final PROTAC as a solid.

2.2 LC-MS Characterization

Protocol:

-

Dissolve a small amount of the purified PROTAC in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Analyze the sample using an LC-MS system to confirm the purity and verify the molecular weight of the final product.

2.3 NMR Characterization

Protocol:

-

Dissolve the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Acquire 1H and 13C NMR spectra to confirm the structure of the synthesized PROTAC.

Section 3: Biological Evaluation

3.1 Protein Degradation Assay (Western Blot)

This assay is used to determine the ability of the synthesized PROTAC to induce the degradation of the target protein.

Materials:

-

Cell line expressing the protein of interest

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 16-24 hours). Include a DMSO vehicle control.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies against the target protein and a loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescent substrate.

-

Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. From this data, the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) can be calculated.[3][4]

3.2 Cell Viability Assay

This assay measures the effect of the PROTAC on cell proliferation and viability.

Materials:

-

Cell line of interest

-

Synthesized PROTAC

-

96-well plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 72 hours).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

3.3 Binding Affinity Assay (Microscale Thermophoresis - MST)

MST can be used to quantify the binding affinity of the PROTAC to both the target protein and the E3 ligase, as well as the formation of the ternary complex.

General Protocol Outline:

-

Label one of the binding partners (e.g., the target protein or E3 ligase) with a fluorescent dye.

-

Keep the concentration of the fluorescently labeled partner constant and titrate the PROTAC.

-

Measure the thermophoretic movement of the labeled molecule upon binding to the PROTAC.

-

Analyze the change in thermophoresis to determine the dissociation constant (Kd).

-

To measure ternary complex formation, pre-incubate the PROTAC with one unlabeled protein and titrate this binary complex against the fluorescently labeled second protein.

Data Presentation

The following tables provide examples of quantitative data that can be generated for Nutlin-based PROTACs.

Table 1: In Vitro Degradation and Viability Data for Nutlin-based PROTACs

| PROTAC ID | Target Protein | Cell Line | DC50 (nM)[5] | Dmax (%)[5] | IC50 (nM)[5] |

| PROTAC-A | MDM2 | RS4;11 | 23 | >90 | 3.2 |

| PROTAC-B | BRD4 | 22Rv1 | 32 | ~98 | 19 |

Table 2: Binding Affinities of PROTAC Components

| Molecule | Binding Partner | Assay | Kd (nM) |

| Nutlin-3a | MDM2 | Various | ~90-170 |

| Warhead-X | POI-X | MST/SPR | User Determined |

| PROTAC-X | POI-X | MST/SPR | User Determined |

| PROTAC-X | MDM2 | MST/SPR | User Determined |

Linker Optimization Strategy

The linker plays a crucial role in PROTAC efficacy. Optimizing the linker length and composition is often necessary to achieve potent degradation.

Figure 3. Decision tree for linker optimization.

These application notes and protocols are intended to serve as a guide for researchers. Specific experimental conditions may require further optimization based on the protein of interest and the specific warhead used.

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lifesensors.com [lifesensors.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Nutlin-C1-amido-PEG4-C2-N3

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful, copper-free click chemistry reaction that enables the rapid and efficient ligation of biomolecules under physiological conditions.[1] This bioorthogonal reaction occurs between a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), and an azide-functionalized molecule, forming a stable triazole linkage without the need for cytotoxic copper catalysts.[1][2][3]

Nutlin-C1-amido-PEG4-C2-N3 is a versatile chemical probe that incorporates the potent MDM2 inhibitor Nutlin-3, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. The Nutlin-3 moiety allows for the targeting of the p53-MDM2 protein-protein interaction, a critical pathway in cancer biology. The azide handle enables the covalent attachment of this probe to a variety of DBCO-modified molecules, including proteins, antibodies, and nanoparticles, through the SPAAC reaction. This makes this compound an ideal reagent for the development of targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs), and for various bioconjugation and molecular imaging applications.

Principle of the Reaction

The SPAAC reaction with this compound involves the [3+2] cycloaddition of its terminal azide group with a strained alkyne, typically a DBCO derivative. The inherent ring strain of the cyclooctyne lowers the activation energy of the reaction, allowing it to proceed efficiently at ambient temperatures and in aqueous environments. The inclusion of a PEG linker on the azide-containing molecule has been shown to enhance reaction rates by reducing steric hindrance.[4][5]

Quantitative Data

The following tables provide representative quantitative data for SPAAC reactions involving DBCO derivatives and azides. While specific data for this compound is not extensively published, these values from analogous systems offer a strong basis for experimental design.

Table 1: General Second-Order Rate Constants for DBCO Derivatives in SPAAC Reactions [4][5][6]